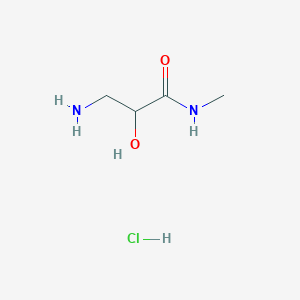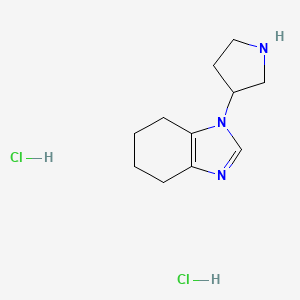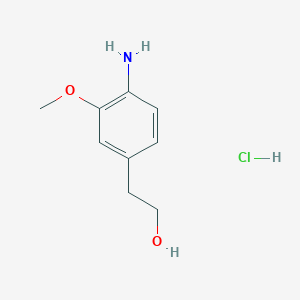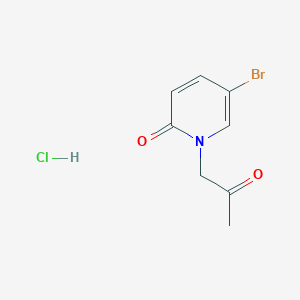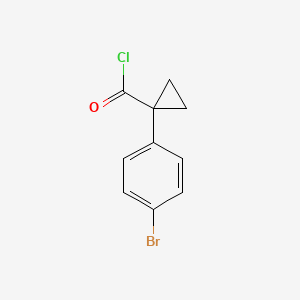
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is C10H8BrClO. The SMILES string representation is N#CC1 (C2=CC=C (Br)C=C2)CC1 .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a solid compound . Its molecular weight is 259.52 g/mol.Wissenschaftliche Forschungsanwendungen
Cyclometalated Complexes for Luminescence and Reactions
Cyclometalated Pd(II) and Ir(III) complexes containing 2-(4-bromophenyl)pyridine showed luminescence under UV irradiation and were applied to coupling reactions, demonstrating their potential in synthesizing complex molecules and materials with specific luminescent properties (Xu et al., 2014).
Chemical Synthesis and Structural Studies
Oxidative Povarov-Type Reactions
Tris(4-bromophenyl)aminium hexachloroantimonate was used to initiate oxidative Povarov-type reactions between glycines and methylenecyclopropanes, leading to the synthesis of chlorinated quinolines, showcasing a method for the synthesis of complex molecules (Yuan et al., 2020).
Investigating Molecular and Crystal Structures
Studies on cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride revealed insights into the influence of substituents on cyclopropane ring geometry, aiding in the understanding of molecular structure and behavior (Boer & Stam, 2010).
Chiral Catalysis in Chemical Reactions
Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) demonstrated effectiveness as a chiral catalyst for various enantioselective reactions, contributing to the field of stereoselective synthesis (Qin et al., 2011).
Material Science and Analytical Chemistry
MALDI MSI in Drug Distribution Profiling
A dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was developed to profile the distribution of 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate in rat brain tissue sections, showcasing advancements in analytical methods for drug distribution studies (Goodwin et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAIHZWIHBPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopropanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



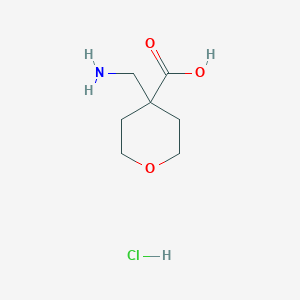
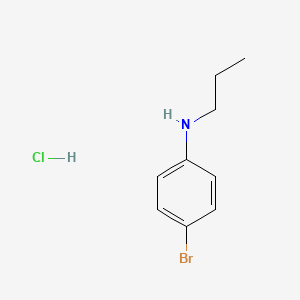
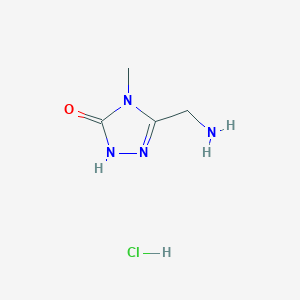
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)

![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)

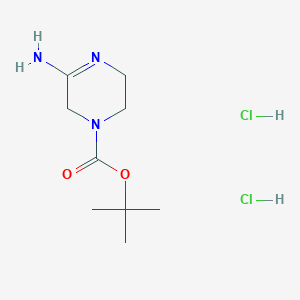
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
